Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide

Catalog No.
S781081
CAS No.
955-07-7
M.F
C7H6N4O6
M. Wt
242.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide

CAS Number

955-07-7

Product Name

Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide

IUPAC Name

2-hydroxy-3,5-dinitrobenzohydrazide

Molecular Formula

C7H6N4O6

Molecular Weight

242.15 g/mol

InChI

InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13)

InChI Key

HWTXGJCHJRRKNS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

2-Hydroxy-3,5-dinitro-benzoic Acid Hydrazide; 3,5-Dinitro-salicylic Acid Hydrazide

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)O)[N+](=O)[O-])[N+](=O)[O-]

Application in Bioorganic Chemistry

Specific Scientific Field: Bioorganic Chemistry

Summary of the Application: The compound is used in the synthesis of novel N-Acylhydrazones, which are evaluated for their anticholinesterase and antioxidant activities .

Methods of Application or Experimental Procedures: A series of hydrazone derivatives based on 3,5-dinitrobenzohydrazide was synthesized for the first time and characterized by spectrometric methods (FT-IR, 1H NMR and 13C NMR) and elemental analysis .

Results or Outcomes: The results showed that some of the tested hydrazone compounds had varying enzyme inhibition and antioxidant activities. In enzyme inhibition studies, N ′- [2- { [4-fluorobenzensulfonyl]oxy}benzylidene]-3,5-dinitrobenzohydrazide (IIIb) showed the closest activity to the standard compound galanthamine .

Application in Organic Chemistry

Specific Scientific Field: Organic Chemistry

Summary of the Application: The compound is used in the synthesis of N-acylhydrazones and their conversion into 3-acetyl-2,3-dihydro-1,3,4-oxadiazole .

Methods of Application or Experimental Procedures: N-Acylhydrazones were prepared via reaction of 2-hydroxy-3,5-dinitrobenzohydrazide with aromatic aldehydes or with aromatic ketone or aliphatic acyclic ketone and cyclic aliphatic ketones under reflux in ethanol .

Results or Outcomes: The products were characterized by MS, 1H-NMR and 13C-NMR. The structure of the N-acetyl-1,3,4-oxadiazole derivative was confirmed by X-ray analysis. This compound showed good inhibition against the tested bacterial pathogens by micro-dilution method with MIC 15.1 μg .

Application in Environmental Science

Specific Scientific Field: Environmental Science

Summary of the Application: The compound is used in stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner .

Methods of Application or Experimental Procedures: Stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .

Results or Outcomes: The use of 2-hydroxy-3,5-dinitrobenzohydrazide in stable isotope labeling has significantly improved the accuracy and reliability of environmental pollutant detection .

Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide is an organic compound with the molecular formula C7H6N4O6C_7H_6N_4O_6 and a molecular weight of approximately 242.15 g/mol. This compound is derived from 3,5-dinitrosalicylic acid through a hydrazine condensation reaction, resulting in the formation of a hydrazide derivative. It features a benzoic acid backbone with hydroxyl and nitro groups at specific positions, contributing to its unique properties and reactivity.

No established information exists regarding a specific mechanism of action for DNS hydrazide in biological systems.

  • Skin and eye irritation: Similar to DNS, DNS hydrazide might cause irritation upon contact.
  • Potential explosion hazard: The presence of nitro groups suggests caution when handling the compound, although the specific risk profile is unknown.

The compound is known for its reactivity in various chemical transformations:

  • Condensation Reactions: It can react with aldehydes and ketones to form N-acylhydrazones, typically under reflux conditions in ethanol.
  • Reduction Reactions: The nitro groups can be reduced to amino groups, which may alter the compound's biological activity.
  • Hydrolysis: Under acidic or basic conditions, the hydrazide bond can undergo hydrolysis, releasing hydrazine and the corresponding acid.

Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide exhibits notable biological activities:

  • Antibacterial Properties: It has been identified as a metabolite of certain antibacterial agents, indicating potential applications in antimicrobial therapies .
  • Antioxidant Activity: The presence of hydroxyl groups may contribute to its antioxidant properties, which can be beneficial in combating oxidative stress.

The synthesis of benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide typically involves:

  • Preparation of 3,5-Dinitrosalicylic Acid: This is achieved through nitration of salicylic acid.
  • Formation of Hydrazide: The dinitrosalicylic acid is then reacted with hydrazine hydrate under acidic conditions to yield the hydrazide derivative. This reaction often requires careful control of temperature and pH to optimize yield .

This compound has several applications across different fields:

  • Analytical Chemistry: It is used as a reagent for the quantitative determination of reducing sugars due to its ability to form colored complexes.
  • Pharmaceuticals: Its antibacterial properties make it a candidate for drug development.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Studies on the interactions of benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide with other compounds have shown:

  • Synergistic Effects: When combined with other antibiotics, it may enhance their efficacy against resistant bacterial strains.
  • Toxicological Assessments: Evaluations indicate that while it has beneficial properties, further studies are needed to assess its safety profile in various applications .

Several compounds share structural or functional similarities with benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
3,5-Dinitrosalicylic AcidHydroxyl and two nitro groups on salicylic acidUsed as a reagent for reducing sugars
Salicylic AcidHydroxyl group on salicylic structureKnown for its anti-inflammatory properties
HydrazineSimple hydrazine structureUsed as a reducing agent and in pharmaceuticals

Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide stands out due to its specific combination of nitro and hydroxyl groups along with the hydrazide functionality, which enhances its reactivity and biological activity compared to these similar compounds.

DNSAH was first synthesized in the mid-20th century through the nitration of salicylic acid followed by hydrazide formation. Early applications focused on its role as a colorimetric reagent for reducing sugars, leveraging its nitro groups to form chromogenic complexes. The compound gained regulatory attention in the 2000s when the European Union banned nitrofurans in livestock due to carcinogenic risks, positioning DNSAH as a biomarker for nifursol misuse.

Research Significance in Heterocyclic Chemistry

DNSAH’s bifunctional structure—combining a nitro-substituted benzene ring and a hydrazide moiety—enables diverse reactivity. Key applications include:

  • Oxadiazole Synthesis: Cyclization with carboxylic acids or acyl chlorides yields 1,3,4-oxadiazoles, which exhibit antimicrobial and antitumor properties.
  • Thiadiazole Formation: Reaction with thiosemicarbazide produces 1,3,4-thiadiazoles, potent inhibitors of acetylcholinesterase (IC₅₀: 12–45 μM).
  • Schiff Base Derivatives: Condensation with aldehydes generates hydrazones, which are precursors to bioactive imidazolidines and tetrazoles.

Classical Synthetic Routes

Classical synthesis of benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide involves sequential nitration and hydrazide formation steps. The process begins with salicylic acid (2-hydroxybenzoic acid), which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. In a representative procedure, 138 g of salicylic acid is dissolved in 588 g of 98% sulfuric acid under ice-water cooling, followed by dropwise addition of 190 g of 98% nitric acid over 1.5 hours while maintaining temperatures between 20–40°C [1]. The resulting 3,5-dinitrosalicylic acid (DNSA) is isolated via quenching with ice water, yielding 84% [1]. Subsequent hydrazide formation involves refluxing DNSA with excess hydrazine hydrate in ethanol, yielding the target hydrazide after crystallization [3] .

Key challenges in classical routes include controlling exothermic nitration reactions and minimizing byproducts such as mono-nitro derivatives.

Modern Synthetic Approaches

Nitration of Salicylic Acid Derivatives

Modern nitration strategies emphasize regioselectivity and reduced reaction times. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on salicylic acid direct electrophilic nitration to the meta positions relative to -OH (positions 3 and 5) [2]. Computational studies corroborate that the -OH group’s strong activating effect dominates over the -COOH group’s deactivating nature, ensuring preferential 3,5-dinitration [2]. Advanced nitrating agents, such as fuming nitric acid in acetic anhydride, have been explored to enhance yields to >90% under milder conditions [1].

Table 1: Comparison of Nitration Methods for DNSA Synthesis

MethodNitrating AgentTemperature (°C)Yield (%)
Classical [1]HNO₃/H₂SO₄20–4084
Acetic Anhydride [1]HNO₃/(Ac)₂O0–1092

Hydrazide Formation Reactions

Hydrazide synthesis has evolved to utilize activated intermediates like acid chlorides or esters. For example, methyl 3,5-dinitrobenzoate reacts with 80% hydrazine hydrate in ethanol at 0–20°C for 4 hours, yielding 83% hydrazide [3]. Continuous flow systems represent a paradigm shift, enabling rapid mixing and temperature control. A recent study demonstrated hydrazide synthesis from carboxylic acids in flow reactors with 65–91% yields and residence times of 13–25 minutes [4]. This method eliminates batch processing bottlenecks and enhances reproducibility.

Green Chemistry Approaches

Green synthesis focuses on solvent reduction and energy efficiency. Mechanochemical methods, where reagents are ground in ball mills without solvents, have achieved 85% yields for analogous hydrazides [6]. Additionally, water has been employed as a solvent in place of ethanol, reducing organic waste . Catalytic approaches using immobilized lipases or acidic resins further improve atom economy, minimizing byproduct formation.

Scalability and Industrial Production Considerations

Scaling production requires addressing exothermic risks and purification costs. Continuous flow reactors mitigate thermal hazards by enabling precise temperature control during nitration and hydrazide formation [4]. For instance, a 200 g-scale synthesis of azelaic dihydrazide achieved 86% yield over 9 hours (22 g/h output) in flow [4], suggesting applicability to benzoic acid hydrazides. Industrial processes favor crystallization over chromatography for purification, with DNSA typically isolated via ice-water quenching [1]. Cost analyses highlight nitric acid recovery systems and hydrazine recycle loops as critical for economic viability.

Table 2: Industrial-Scale Hydrazide Production Metrics

ParameterBatch Process [3]Flow Process [4]
Throughput (g/h)1522
Yield (%)8386
Solvent Consumption (L/kg)5030

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

955-07-7

Wikipedia

Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide

General Manufacturing Information

Benzoic acid, 2-hydroxy-3,5-dinitro-, hydrazide: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types